molecular formula C14H17ClF3N3O B256808 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Katalognummer B256808
Molekulargewicht: 335.75 g/mol
InChI-Schlüssel: ZQDIZMWRVIIVKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.

Wirkmechanismus

BTK is a key regulator of B cell receptor signaling, which is essential for B cell development and function. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking B cell receptor signaling and other immune cell signaling pathways. This leads to the inhibition of B cell activation, proliferation, and survival, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. This compound has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT. In animal models, this compound has been shown to reduce the number of B cells in the spleen and lymph nodes, as well as the levels of autoantibodies in the serum. This compound has also been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is its selectivity for BTK, which reduces the potential for off-target effects. This compound also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for in vivo studies. This compound also has a relatively short half-life in humans, which may limit its clinical efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide. One direction is to investigate the potential use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, for the treatment of B cell malignancies and other diseases. Another direction is to explore the use of this compound in animal models of other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and to improve its solubility for in vivo studies.

Synthesemethoden

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylpiperazine to form the intermediate, which is subsequently reacted with N-(2-hydroxyethyl)acetamide to yield this compound. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell lymphoma cells. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C14H17ClF3N3O

Molekulargewicht

335.75 g/mol

IUPAC-Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H17ClF3N3O/c1-20-4-6-21(7-5-20)9-13(22)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,19,22)

InChI-Schlüssel

ZQDIZMWRVIIVKX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Kanonische SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.